Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form ethyl hydrazinecarbodithioate, which is then treated with methyl iodide to yield the corresponding methylthio derivative. This intermediate undergoes cyclization with an appropriate oxidizing agent, such as hydrogen peroxide, to form the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further derivatization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Carboxylic acids, amides, esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity. The methylthio group can also undergo metabolic transformations, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Ethyl 5-(methylthio)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds have a similar ring structure but with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,3,4-Oxadiazole derivatives: Other derivatives with different substituents on the oxadiazole ring can be compared to highlight the unique properties of the methylthio and ethyl ester groups.
Properties
IUPAC Name |
ethyl 5-methylsulfanyl-1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-3-10-5(9)4-7-8-6(11-4)12-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLFIBACGVLQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614660 | |
Record name | Ethyl 5-(methylsulfanyl)-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62373-31-3 | |
Record name | Ethyl 5-(methylsulfanyl)-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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